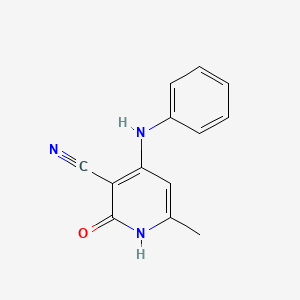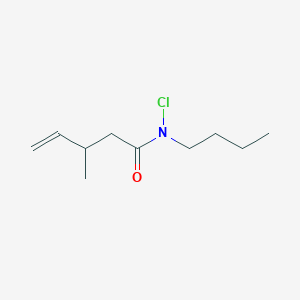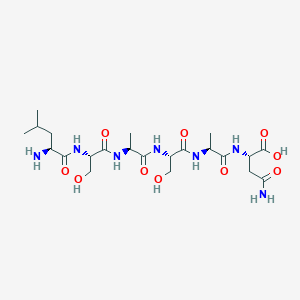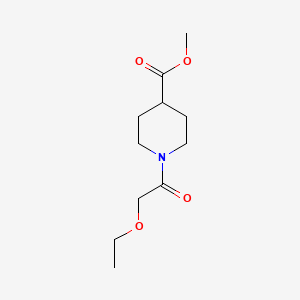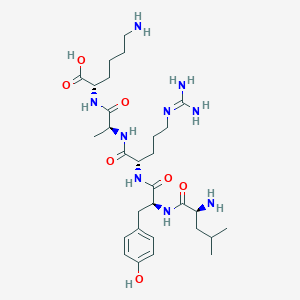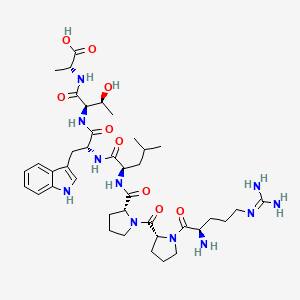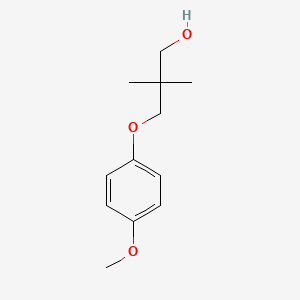
3-(4-Methoxyphenoxy)-2,2-dimethylpropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenoxy)-2,2-dimethylpropanol: is an organic compound characterized by the presence of a methoxyphenoxy group attached to a dimethylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol typically involves the reaction of 4-methoxyphenol with 2,2-dimethylpropanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects .
Comparison with Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 3-(4-Methoxyphenoxy)benzaldehyde
Comparison: 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol is unique due to its specific structural features, such as the presence of a dimethylpropanol backbone and a methoxyphenoxy group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
280586-19-8 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(4-methoxyphenoxy)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-12(2,8-13)9-15-11-6-4-10(14-3)5-7-11/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
OOJSMEUVCMECGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)COC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate](/img/structure/B12585580.png)
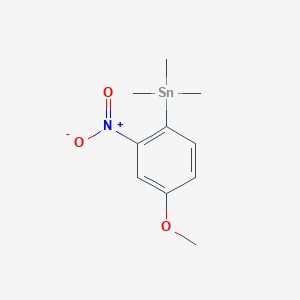
![N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B12585612.png)
![N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12585616.png)
![1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline](/img/structure/B12585617.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)-](/img/structure/B12585621.png)
![3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7,9,11-hexaene](/img/structure/B12585624.png)
